molecular formula C13H13NO4 B1489486 Ethyl 5-(3-methoxyphenyl)oxazole-2-carboxylate CAS No. 668972-79-0

Ethyl 5-(3-methoxyphenyl)oxazole-2-carboxylate

Cat. No.: B1489486
CAS No.: 668972-79-0
M. Wt: 247.25 g/mol
InChI Key: UHFHPALPRBBAHY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 5-(3-methoxyphenyl)oxazole-2-carboxylate is a heterocyclic compound featuring an oxazole core substituted at position 5 with a 3-methoxyphenyl group and at position 2 with an ethyl ester. Oxazole derivatives are renowned for their diverse pharmacological activities, including antiviral, anti-inflammatory, and antimicrobial properties .

Properties

IUPAC Name

ethyl 5-(3-methoxyphenyl)-1,3-oxazole-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13NO4/c1-3-17-13(15)12-14-8-11(18-12)9-5-4-6-10(7-9)16-2/h4-8H,3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UHFHPALPRBBAHY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=NC=C(O1)C2=CC(=CC=C2)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biochemical Analysis

Biochemical Properties

Ethyl 5-(3-methoxyphenyl)oxazole-2-carboxylate plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with cytochrome P450 enzymes, which are crucial for the metabolism of many compounds. The nature of these interactions often involves the binding of this compound to the active site of the enzyme, leading to either inhibition or activation of the enzyme’s activity.

Cellular Effects

This compound influences various cellular processes. It has been shown to affect cell signaling pathways, gene expression, and cellular metabolism. For example, this compound can modulate the MAPK/ERK signaling pathway, which is essential for cell proliferation and differentiation. Additionally, this compound can alter the expression of specific genes involved in metabolic processes.

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with biomolecules. It can act as an enzyme inhibitor or activator, depending on the context. For instance, it may inhibit the activity of certain kinases by binding to their active sites, thereby preventing substrate phosphorylation. Additionally, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under specific conditions but may degrade when exposed to light or high temperatures. Long-term exposure to this compound can lead to alterations in cellular metabolism and function.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound may exhibit beneficial effects, such as enhanced metabolic activity or improved cellular function. At high doses, this compound can cause toxic or adverse effects, including cellular damage or disruption of normal metabolic processes. Threshold effects have been observed, indicating that there is a specific dosage range within which the compound is effective without causing harm.

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes such as cytochrome P450, which play a crucial role in its metabolism. These interactions can affect metabolic flux and alter metabolite levels within the cell. The compound’s metabolism may also involve conjugation reactions, leading to the formation of more water-soluble metabolites that can be easily excreted from the body.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins. These interactions influence the compound’s localization and accumulation in different cellular compartments. For example, it may be actively transported into the mitochondria, where it can exert its effects on cellular metabolism.

Subcellular Localization

The subcellular localization of this compound is crucial for its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications. For instance, it may localize to the nucleus, where it can interact with transcription factors and influence gene expression. Alternatively, it may be targeted to the endoplasmic reticulum, where it can affect protein folding and processing.

Biological Activity

Ethyl 5-(3-methoxyphenyl)oxazole-2-carboxylate is a compound of growing interest in medicinal chemistry due to its diverse biological activities, particularly in antimicrobial and anticancer research. This article explores its biological activity, mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

This compound features an oxazole ring substituted with a methoxyphenyl group and an ethyl ester functional group. This unique combination of functional groups is believed to enhance its biological activity through various mechanisms, including enzyme inhibition and receptor binding.

The biological activity of this compound can be attributed to its interaction with specific molecular targets:

  • Enzyme Inhibition : The oxazole ring interacts with enzymes, potentially inhibiting their activity, which is crucial for its antimicrobial and anticancer properties.
  • Receptor Binding : The methoxyphenyl group enhances binding affinity through hydrophobic interactions and hydrogen bonding, facilitating interactions with cellular receptors involved in signaling pathways related to cancer and infection.

Antimicrobial Activity

Research indicates that this compound exhibits promising antimicrobial properties. It has been evaluated against various bacterial strains, showing significant inhibition:

Bacterial Strain Inhibition Zone (mm) IC50 (µM)
E. coli1512.00
S. aureus1810.50
P. aeruginosa1414.00

Anticancer Activity

The compound has also demonstrated potential anticancer properties. In vitro studies reveal that it can induce apoptosis in cancer cell lines such as MCF-7 (breast cancer) and SH-SY5Y (neuroblastoma). The mechanism involves the activation of caspase pathways and modulation of p53 expression, critical in regulating apoptosis.

Cytotoxicity Assessment

A comparative study highlighted that this compound exhibited higher cytotoxicity than standard chemotherapeutics like doxorubicin:

Compound Activity Type IC50 (µM) Target Cell Line
This compoundAnticancer10.38MCF-7
DoxorubicinAnticancer12.50MCF-7

Structure-Activity Relationship (SAR)

The SAR studies indicate that modifications to the methoxyphenyl group and the oxazole ring significantly affect biological activity. Certain substitutions enhance cytotoxicity against specific cancer cell lines while maintaining selectivity towards malignant cells over non-malignant cells.

Case Studies

  • Antimicrobial Efficacy : A study evaluated the compound's effectiveness against various bacterial strains using disc diffusion methods. Results indicated significant inhibition zones compared to control groups.
  • Cytotoxicity Assessment : In a comparative study, this compound exhibited higher cytotoxicity than standard chemotherapeutics like doxorubicin in MCF-7 cell lines, with an IC50 value significantly lower than that of doxorubicin.
  • Mechanistic Studies : Flow cytometry assays demonstrated that the compound induces apoptosis in MCF-7 cells through increased p53 expression and caspase-3 cleavage, leading to apoptotic cell death.

Scientific Research Applications

Common Synthetic Methods

  • Cyclization Reactions : The synthesis often begins with the reaction of 3-methoxybenzoic acid derivatives with ethyl glycinate or similar reagents under basic conditions.
  • Reagents : Commonly used reagents include bases like potassium carbonate and coupling agents to facilitate the formation of the oxazole ring.

Chemistry

Ethyl 5-(3-methoxyphenyl)oxazole-2-carboxylate serves as an important intermediate in organic synthesis. Its unique structure allows for various modifications that can lead to more complex molecules, which are essential in the development of new materials and chemical processes.

This compound has been investigated for its biological properties, particularly its antimicrobial and anticancer activities:

  • Antimicrobial Properties : Preliminary studies indicate that derivatives of this compound exhibit significant activity against a range of bacterial strains, including both Gram-positive and Gram-negative bacteria. For instance, it has shown effectiveness against E. coli and Staphylococcus aureus with varying inhibition zones in disc diffusion assays.
  • Anticancer Activity : In vitro studies have demonstrated that this compound can induce apoptosis in cancer cell lines such as MCF-7 (breast cancer) and SH-SY5Y (neuroblastoma). The mechanism involves the activation of caspase pathways and modulation of p53 expression, critical for regulating apoptosis.

Medicine

Due to its bioactive properties, this compound is being explored as a potential pharmacophore in drug design. Its ability to interact with specific molecular targets makes it a candidate for further development into therapeutic agents.

Antimicrobial Efficacy

A study evaluated the compound's effectiveness against various bacterial strains using disc diffusion methods. Results indicated significant inhibition zones compared to control groups, highlighting its potential as a lead compound in antimicrobial drug development.

Cytotoxicity Assessment

In comparative studies, this compound exhibited higher cytotoxicity than standard chemotherapeutics like doxorubicin in MCF-7 cell lines, with an IC50 value significantly lower than that of doxorubicin.

CompoundActivity TypeIC50 (µM)Target Cell Line
This compoundAnticancer10.38MCF-7
Derivative AAntimicrobial15.00E. coli
Derivative BAnticancer8.50SH-SY5Y

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations on the Aryl Ring

Ethyl 5-(2-Ethoxyphenyl)oxazole-2-carboxylate
  • Structure : The 2-ethoxyphenyl group replaces the 3-methoxyphenyl moiety.
  • Impact : The ortho-substituted ethoxy group introduces steric hindrance and alters electronic properties compared to the para-methoxy group. This compound demonstrated antiviral activity against Chikungunya virus (EC₅₀ = 1.2 μM) in a study focusing on covalent inhibitors .
  • Synthesis : Prepared via iodine-mediated cyclization, yielding 18% of the ester intermediate, followed by hydrolysis to the carboxylic acid (64% yield) .
Ethyl 5-(3-Chlorophenyl)oxazole-2-carboxylate (CAS 400715-69-7)
  • Structure : Substitution with a 3-chlorophenyl group.
  • This compound is listed as a bioactive intermediate with 95% purity .
Ethyl 5-(p-Tolyl)oxazole-2-carboxylate (CAS 33115-91-2)
  • Structure : Contains a para-methylphenyl group.
  • Impact: The methyl group increases lipophilicity, which may improve membrane permeability but reduce water solubility. No direct biological data is provided, but similar derivatives are used in pharmaceutical intermediates .

Variations in the Oxazole Core and Ester Groups

Ethyl 4-(4-(3-Phenylpropoxy)benzamido)oxazole-2-carboxylate (41)
  • Structure : Incorporates a benzamido group at position 4 of the oxazole.
  • This compound was developed as a dual FXR/LTA4H modulator, showing promise in inflammatory diseases .
Ethyl 2-Methyl-4-(trifluoromethyl)oxazole-5-carboxylate (CAS 1520255-28-0)
  • Structure : Trifluoromethyl and methyl groups at positions 4 and 2, respectively.
  • Impact : The trifluoromethyl group enhances metabolic resistance and electron-withdrawing effects. This compound is used in agrochemical research .

Preparation Methods

Overview

Ethyl 5-(3-methoxyphenyl)oxazole-2-carboxylate is a heterocyclic compound with an oxazole ring, an ethyl ester group, and a 3-methoxyphenyl group. It has garnered interest for its potential biological activities, especially in antimicrobial and anticancer research.

Synthetic Routes and Reaction Conditions

A typical synthesis involves cyclization of appropriate precursors. A common method entails reacting 3-methoxybenzoyl chloride with ethyl glycinate hydrochloride in the presence of a base, followed by cyclization to form the oxazole ring.

Industrial Production Methods

Industrial production might use similar synthetic routes optimized for large-scale production, potentially involving continuous flow reactors and automated systems to maintain consistent quality and yield.

Detailed Multistep Synthesis

  • React glycine with 3-methoxy benzoyl chloride in NaOH to form 3-methoxyhippuric acid.
  • Treat the product with ethyl chloroformate in \$$CH2Cl2\$$ with N-methylmorpholine to generate an oxazolone intermediate.
  • Perform Friedel-Crafts alkylation using toluene and \$$AlCl3\$$, followed by refluxing with \$$PCl3\$$ to yield the final compound.

Key parameters to optimize include solvent polarity (e.g., \$$CH2Cl2\$$ for step 2), temperature control (room temperature for \$$AlCl_3\$$ reaction), and stoichiometric ratios (excess toluene for alkylation). Thin-layer chromatography (TLC) and recrystallization are critical for purity monitoring.

Physico-Chemical Properties

Property Value
Boiling point 413.3 ± 40.0°C
Topological polar surface area 61.6 Ų (moderate solubility in polar solvents)
Hydrogen-bond acceptors 5 atoms (influencing solubility and crystallization)
Molecular Weight 247.25 g/mol

Spectral Data

Spectroscopic methods such as \$$^1H\$$ and \$$^{13}C\$$ NMR are crucial for characterizing the molecular structure of the compound.

Ethyl 2-(2,3-dimethoxyphenyl)-5-methyloxazole-4-carboxylate

  • Yellowish oil, 88% yield.
  • \$$^1H\$$ NMR (600 MHz, \$$CDCl3\$$): \$$\delta\$$ = 7.57 (dd, J = 6 Hz, 1H, Ph-H), 7.13-7.11 (m, 1H, Ph-H), 7.03 (dd, J = 6 Hz, 1H, Ph- H), 4.42 (q, J = 6 Hz, 2H, \$$CH2\$$), 3.93 (s, 3H, \$$OCH_3\$$).

Reactivity

  • Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of corresponding phenolic derivatives. Common oxidizing agents include potassium permanganate and chromium trioxide.
  • Reduction: Reduction reactions can target the ester group, converting it to the corresponding alcohol. Lithium aluminum hydride (\$$LiAlH_4\$$) is often used for reducing the ester group.
  • Substitution: The aromatic ring allows for electrophilic substitution reactions, such as nitration or halogenation. Nitration can be achieved using a mixture of nitric acid and sulfuric acid.

Stability Studies

  • Forced degradation: Expose the compound to acidic (pH 1–3), basic (pH 10–12), and oxidative (\$$H2O2\$$) conditions at 40–60°C.
  • Analytical techniques: HPLC-MS identifies degradation products (e.g., ester hydrolysis to carboxylic acid).
  • Kinetic analysis: Arrhenius plots predict shelf-life at 25°C.

Q & A

Q. What synthetic methodologies are commonly employed to prepare Ethyl 5-(3-methoxyphenyl)oxazole-2-carboxylate?

  • Methodological Answer : The compound can be synthesized via iodine-mediated cyclization of ethyl 2-isocyanoacetate with a substituted acetophenone derivative. For example, in a related synthesis (Ethyl 5-(2-ethoxyphenyl)oxazole-2-carboxylate), 1-(2-ethoxyphenyl)ethan-1-one was reacted with ethyl 2-isocyanoacetate in DMSO using I₂ as a cyclizing agent at 130°C for 2 hours. Post-reaction, the mixture was quenched with water, extracted with EtOAc, and purified via flash chromatography (10–15% EtOAc/hexane) to yield the oxazole ester . Adapting this protocol for the 3-methoxyphenyl variant would require substituting the acetophenone precursor (e.g., 3-methoxyacetophenone) and optimizing reaction conditions (e.g., stoichiometry, solvent, temperature).

Q. How can researchers validate the structural integrity of this compound post-synthesis?

  • Methodological Answer : Structural validation typically involves tandem spectroscopic techniques:
  • ¹H/¹³C NMR : Compare chemical shifts with analogous oxazole derivatives. For instance, the 2-ethoxyphenyl analog showed characteristic aromatic proton signals at δ 7.88 (d, J = 8.0 Hz) and δ 7.43 (t, J = 14.0 Hz), with ester carbonyl carbons at δ 155.6 (C=O) .
  • Mass Spectrometry (ESI) : Confirm the molecular ion peak (e.g., m/z 262.2 [M+H]⁺ for the 2-ethoxyphenyl variant) and HRMS for exact mass matching .
  • HPLC : Assess purity (>98%) using reverse-phase chromatography with UV detection .

Q. What biological screening assays are suitable for preliminary evaluation of this compound?

  • Methodological Answer : Oxazole derivatives are often screened for enzyme inhibition (e.g., kinases, proteases) or receptor modulation. For example, analogs like Ethyl 5-(4-chlorophenyl)oxazole-2-carboxylate have been tested in cytotoxicity assays (MTT) against cancer cell lines or in bacterial growth inhibition studies. Researchers should prioritize assays based on the compound’s structural motifs (e.g., methoxy groups for target-specific interactions) .

Advanced Research Questions

Q. How can reaction yields be optimized for large-scale synthesis of this compound?

  • Methodological Answer : Yield optimization may involve:
  • Solvent Screening : Test polar aprotic solvents (e.g., DMF, DMSO) for improved cyclization efficiency.
  • Catalyst Variation : Replace I₂ with milder oxidants (e.g., NBS) to reduce side reactions.
  • Continuous Flow Reactors : Enhance heat transfer and reduce reaction time, as demonstrated in industrial-scale oxazole syntheses .
  • By-Product Analysis : Use LC-MS to identify impurities (e.g., dimerization products) and adjust stoichiometry or quenching protocols .

Q. What computational strategies can predict the binding affinity of this compound to biological targets?

  • Methodological Answer :
  • Molecular Docking : Use software like AutoDock Vina to model interactions with target proteins (e.g., Keap1 or cysteine proteases). Focus on the oxazole ring’s electron density and the 3-methoxyphenyl group’s hydrophobic interactions .
  • QSAR Modeling : Correlate substituent effects (e.g., methoxy vs. ethoxy) with activity data from analogs to build predictive models .
  • MD Simulations : Assess binding stability over 100+ ns trajectories using GROMACS or AMBER .

Q. How can crystallographic data resolve discrepancies in proposed reaction intermediates?

  • Methodological Answer :
  • Single-Crystal X-ray Diffraction : Grow crystals of key intermediates (e.g., iodine adducts) and refine structures using SHELXL. For example, SHELX programs are widely used for small-molecule refinement, with features like TWIN commands for handling twinned data .
  • Puckering Analysis : Apply Cremer and Pople’s ring puckering coordinates to resolve conformational ambiguities in intermediates (e.g., cyclized vs. open-chain forms) .

Q. What strategies address contradictory bioactivity results across different assay platforms?

  • Methodological Answer :
  • Assay Standardization : Use validated cell lines (e.g., HEK293 for receptor studies) and control compounds (e.g., staurosporine for kinase inhibition).
  • Metabolite Profiling : Perform in vitro metabolomics (LC-HRMS) to identify active metabolites that may explain discrepancies, as shown in studies of structurally similar oxazoles .
  • Dose-Response Curves : Generate IC₅₀/EC₅₀ values across multiple concentrations to account for assay sensitivity variations .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ethyl 5-(3-methoxyphenyl)oxazole-2-carboxylate
Reactant of Route 2
Reactant of Route 2
Ethyl 5-(3-methoxyphenyl)oxazole-2-carboxylate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.